
Sodium citronellate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium citronellate is a sodium salt derived from citronellal, a monoterpenoid found primarily in the essential oils of plants like Cymbopogon and Eucalyptus. It is known for its strong lemon-like aroma and is commonly used in the cosmetics industry for its antimicrobial and anti-seborrheic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium citronellate can be synthesized by neutralizing citronellal with sodium hydroxide. The reaction typically involves dissolving citronellal in an appropriate solvent and adding sodium hydroxide under controlled conditions to form the sodium salt.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors where citronellal is mixed with sodium hydroxide under controlled temperature and pressure conditions to ensure complete conversion to this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium citronellate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted citronellates depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium citronellate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its antimicrobial properties.
Medicine: Investigated for potential therapeutic uses due to its anti-inflammatory and antimicrobial effects.
Industry: Used in the formulation of cosmetics and personal care products for its fragrance and antimicrobial properties
Mécanisme D'action
The mechanism of action of sodium citronellate involves its interaction with microbial cell membranes, leading to disruption and inhibition of microbial growth. It targets the lipid bilayer of the cell membrane, causing increased permeability and eventual cell death. This makes it effective against a wide range of bacteria and fungi .
Comparaison Avec Des Composés Similaires
Citronellal: The parent compound from which sodium citronellate is derived.
Citronellol: An alcohol form of citronellal.
Geraniol: Similar in structure but contains an additional double bond.
Comparison: this compound is unique due to its sodium salt form, which enhances its solubility in water and its antimicrobial properties. Unlike citronellal and citronellol, this compound is more effective in aqueous formulations, making it highly suitable for use in cosmetics and personal care products .
Propriétés
Numéro CAS |
757245-27-5 |
|---|---|
Formule moléculaire |
C10H17NaO2 |
Poids moléculaire |
192.23 g/mol |
Nom IUPAC |
sodium;3,7-dimethyloct-6-enoate |
InChI |
InChI=1S/C10H18O2.Na/c1-8(2)5-4-6-9(3)7-10(11)12;/h5,9H,4,6-7H2,1-3H3,(H,11,12);/q;+1/p-1 |
Clé InChI |
FYTROOSERIMSPZ-UHFFFAOYSA-M |
SMILES canonique |
CC(CCC=C(C)C)CC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


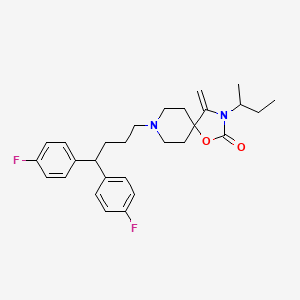
![Sodium;2-[bis(2-hydroxyethyl)amino]ethanol;hydrogen sulfite;prop-2-enoic acid](/img/structure/B12763429.png)
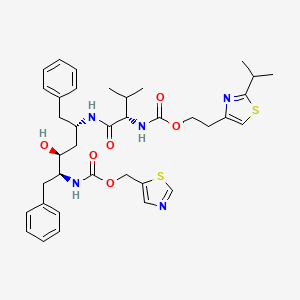

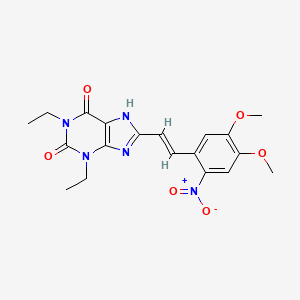
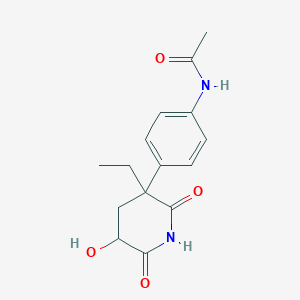


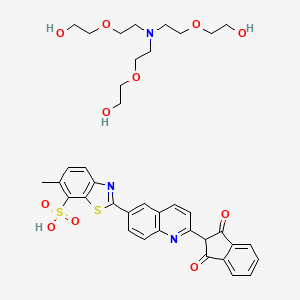
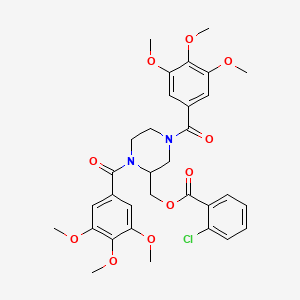


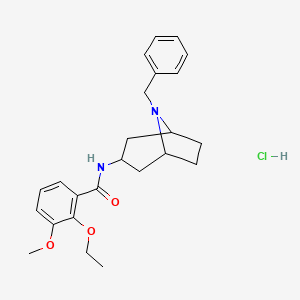
![10,11,14,15-tetrachloro-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12763521.png)
